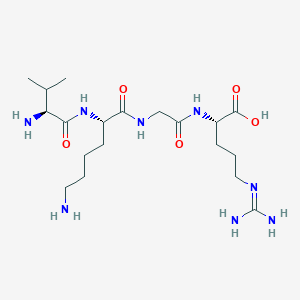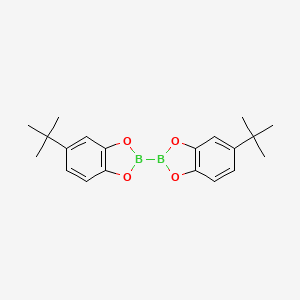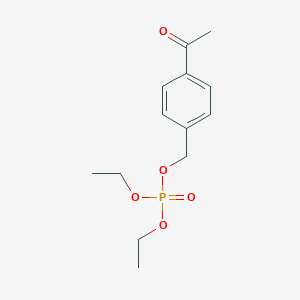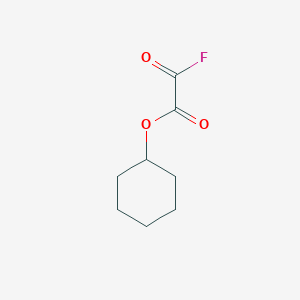![molecular formula C8H11ClO4 B12555180 2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate CAS No. 146790-32-1](/img/structure/B12555180.png)
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate is an organic compound with the molecular formula C8H11ClO4 It is an ester derivative of prop-2-enoic acid and is characterized by the presence of a chloropropanoyl group attached to an ethyl prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate typically involves the esterification of prop-2-enoic acid with 3-chloropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Prop-2-enoic acid+3-Chloropropanoyl chloride→2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield prop-2-enoic acid and 3-chloropropanoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted propanoyl esters.
Hydrolysis: Products are prop-2-enoic acid and 3-chloropropanoic acid.
Polymerization: Polymers with varying molecular weights and properties.
Wissenschaftliche Forschungsanwendungen
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate involves its reactivity towards nucleophiles and its ability to undergo polymerization. The chloropropanoyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The prop-2-enoate moiety can participate in radical polymerization, leading to the formation of polymeric materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(3-Methylsulfanyl)propanoyl]oxy]ethyl prop-2-enoate
- **2-[(3-Bromopropanoyl)oxy]ethyl prop-2-enoate
- **2-[(3-Hydroxypropanoyl)oxy]ethyl prop-2-enoate
Uniqueness
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. The chlorine atom enhances the electrophilicity of the compound, making it more reactive towards nucleophiles. Additionally, the compound’s ability to undergo polymerization makes it valuable in the production of specialty polymers.
Eigenschaften
CAS-Nummer |
146790-32-1 |
|---|---|
Molekularformel |
C8H11ClO4 |
Molekulargewicht |
206.62 g/mol |
IUPAC-Name |
2-prop-2-enoyloxyethyl 3-chloropropanoate |
InChI |
InChI=1S/C8H11ClO4/c1-2-7(10)12-5-6-13-8(11)3-4-9/h2H,1,3-6H2 |
InChI-Schlüssel |
OJNTXPNKAGZBAU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCOC(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine](/img/structure/B12555104.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555110.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)
![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)

![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)

![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)


